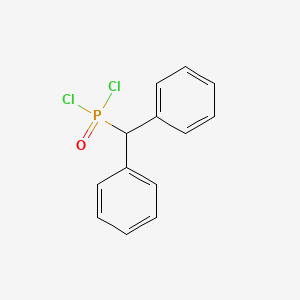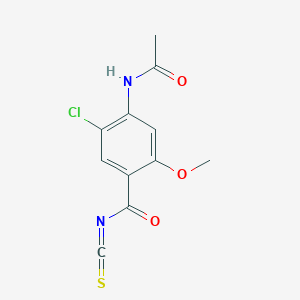
4-Acetamido-5-chloro-2-methoxybenzoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-5-chloro-2-methoxybenzoyl isothiocyanate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetamido group, a chloro substituent, a methoxy group, and an isothiocyanate functional group attached to a benzoyl ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-5-chloro-2-methoxybenzoyl isothiocyanate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with methyl 4-acetamido-2-methoxybenzoate.
Isothiocyanate Formation: The resulting compound is then treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-5-chloro-2-methoxybenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Benzoyl Compounds: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Acetamido-5-chloro-2-methoxybenzoyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-acetamido-5-chloro-2-methoxybenzoyl isothiocyanate involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules. This reactivity is exploited in protein labeling and enzyme inhibition studies.
Molecular Targets and Pathways: The compound can target specific amino acid residues in proteins, leading to the modification of protein function and activity. This can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: A precursor in the synthesis of 4-acetamido-5-chloro-2-methoxybenzoyl isothiocyanate.
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Another compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both an isothiocyanate group and a chloro substituent allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
54075-11-5 |
|---|---|
Fórmula molecular |
C11H9ClN2O3S |
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
4-acetamido-5-chloro-2-methoxybenzoyl isothiocyanate |
InChI |
InChI=1S/C11H9ClN2O3S/c1-6(15)14-9-4-10(17-2)7(3-8(9)12)11(16)13-5-18/h3-4H,1-2H3,(H,14,15) |
Clave InChI |
HEDAFPWIOWJDOF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



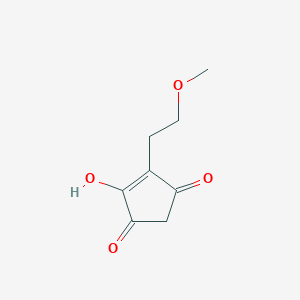
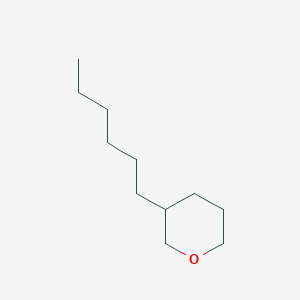
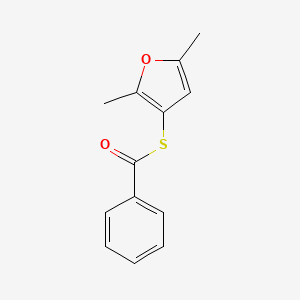
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
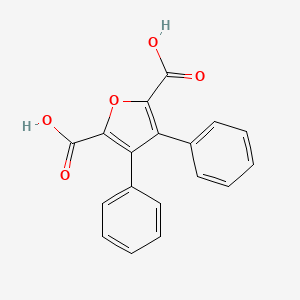
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
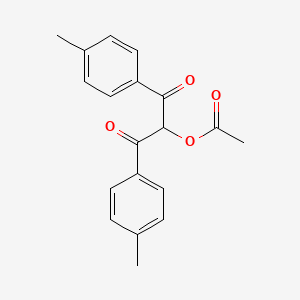
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
